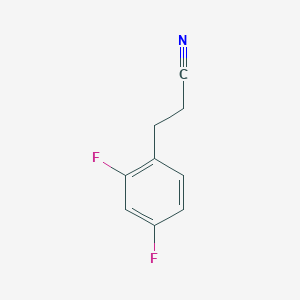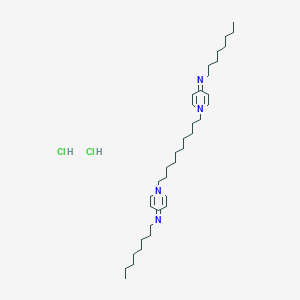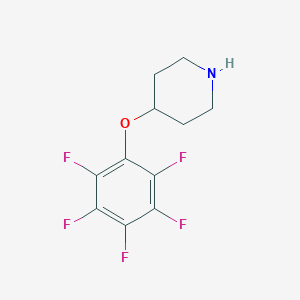
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine, commonly known as PFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFP is a piperidine derivative with a unique structure that makes it an attractive candidate for research purposes.
Wirkmechanismus
The mechanism of action of PFP is not well understood, but it is believed to involve the modulation of various biological processes, including enzyme activity and protein-protein interactions. PFP has been shown to inhibit the activity of various enzymes, including phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. PFP has also been shown to modulate the interaction between proteins, which can affect various cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of PFP are dependent on the concentration and duration of exposure. PFP has been shown to have cytotoxic effects on various cancer cell lines, which may be due to its ability to inhibit enzyme activity and modulate protein-protein interactions. PFP has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PFP in lab experiments is its unique structure, which makes it an attractive candidate for research purposes. PFP is also relatively easy to synthesize and purify, which makes it readily available for research. However, one of the limitations of using PFP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of PFP. One potential direction is the investigation of PFP as a potential drug candidate for the treatment of various diseases. Another direction is the synthesis of new compounds based on the structure of PFP with potential biological activities. Additionally, the use of PFP as a catalyst for various organic reactions and the synthesis of fluorinated polymers with unique properties are also potential future directions for research.
Synthesemethoden
The synthesis of PFP involves the reaction between 2,3,4,5,6-pentafluorophenol and piperidine in the presence of a base catalyst. The reaction results in the formation of PFP as a white crystalline solid. The purity and yield of PFP can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
PFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, PFP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. PFP has also been used as a building block for the synthesis of various compounds with potential biological activities.
In material science, PFP has been used as a precursor for the synthesis of fluorinated polymers with unique properties, such as high thermal stability and chemical resistance. PFP has also been used as a catalyst for various organic reactions due to its Lewis acid properties.
Eigenschaften
CAS-Nummer |
126120-37-4 |
|---|---|
Produktname |
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine |
Molekularformel |
C11H10F5NO |
Molekulargewicht |
267.19 g/mol |
IUPAC-Name |
4-(2,3,4,5,6-pentafluorophenoxy)piperidine |
InChI |
InChI=1S/C11H10F5NO/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-1-3-17-4-2-5/h5,17H,1-4H2 |
InChI-Schlüssel |
OYYZSLYPOJDPLB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F |
Synonyme |
4-(PENTAFLUOROPHENOXY)PIPERIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
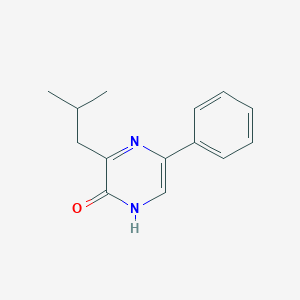
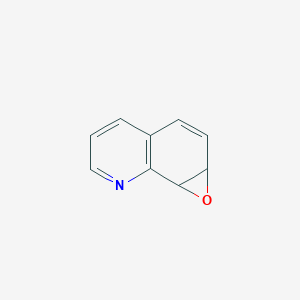
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
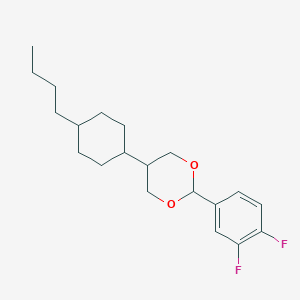
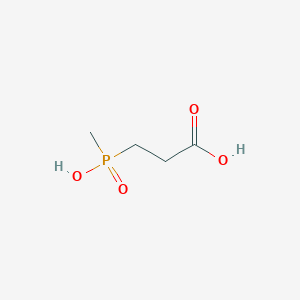
![Benzo[ghi]perylene](/img/structure/B138134.png)
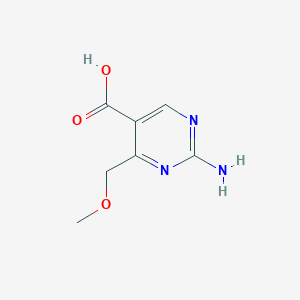

![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
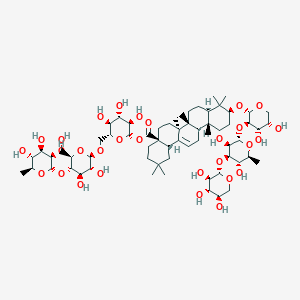
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
